molecular formula C12H17NO5S B8715093 ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate

Cat. No. B8715093
M. Wt: 287.33 g/mol
InChI Key: SMLADGSOJPLSGF-UHFFFAOYSA-N
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Patent
US06525074B2

Procedure details

To a solution of 3-methoxybenzenesulfonyl chloride (3.53 g, 12.1 mmol) and triethylamine (3.45 g, 17.1 mmol) in acetone at 0° C. was added 3-amino propionic acid ethyl ester hydrochloride (2.00 g, 17.1 mmol) under a nitrogen atmosphere. After 4 days, the reaction was concentrated in vacuo. The residue was partitioned between 0.1 N HCl solution and EtOAc, the organic layer separated, washed with brine, dried (Na2SO4), and concentrated in vacuo to provide the crude product which was used without further purification.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9](Cl)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.Cl.[CH2:21]([O:23][C:24](=[O:28])[CH2:25][CH2:26][NH2:27])[CH3:22]>CC(C)=O>[CH2:21]([O:23][C:24](=[O:28])[CH2:25][CH2:26][NH:27][S:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:11])=[O:10])[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
3.45 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)OC(CCN)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 0.1 N HCl solution and EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OC(CCNS(=O)(=O)C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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